molecular formula C7H12O4 B024634 2,3,4-Trihydroxy-6-methylcyclohexanone CAS No. 106750-01-0

2,3,4-Trihydroxy-6-methylcyclohexanone

Cat. No. B024634
M. Wt: 160.17 g/mol
InChI Key: FQFXYFNHFVFHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trihydroxy-6-methylcyclohexanone, also known as 2,3,4-Trihydroxy-6-methylcyclohexane-1-one or simply THMCH, is a cyclic ketone compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry. THMCH is a natural product that can be found in various plants, such as the Chinese herb Salvia miltiorrhiza, and has been shown to possess a range of biological activities.

Scientific Research Applications

  • Microorganism Metabolites : Müller et al. (1986) identified (2S, 3R, 4R, 6R)-2,3,4-Trihydroxy-6-methylcyclohexanone from two strains of Actinomycetes, highlighting its potential as a metabolite in microbiological research (Müller et al., 1986).

  • Oxidation Studies : Atlamsani et al. (1993) studied the oxidation of 2-methylcyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, showcasing its role in oxidation reactions (Atlamsani et al., 1993).

  • Clathrate Formation : Barton et al. (2015) explored how 3- and 4-methylcyclohexanone are uniquely included in their higher energy axial methyl conformations in clathrates, demonstrating its significance in host-guest chemistry (Barton et al., 2015).

  • Heterogeneous Catalysis : Tanaka et al. (1974) investigated the competitive hydrogenation of cyclohexanone and methylcyclohexanones over group VIII metals, providing insights into catalysis involving these compounds (Tanaka et al., 1974).

  • Synthetic Applications : Sun et al. (2008) utilized 2-bromo-3-methylcyclohexanone in the synthesis of tetrahydrodibenzothiophene derivatives, demonstrating its utility in organic synthesis (Sun et al., 2008).

  • Liquid-Crystalline Materials : Bock et al. (2006) synthesized alkoxycarbonyl-substituted triphenylenes from 4-methylcyclohexanone, highlighting its application in creating materials for organic optoelectronics (Bock et al., 2006).

  • Conformational Analysis : Pivnenko et al. (2003) investigated the conformational states of 3R-methylcyclohexanone derivatives using NMR and molecular simulation, contributing to the understanding of stereochemistry in cyclohexanone derivatives (Pivnenko et al., 2003).

properties

CAS RN

106750-01-0

Product Name

2,3,4-Trihydroxy-6-methylcyclohexanone

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2,3,4-trihydroxy-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3

InChI Key

FQFXYFNHFVFHPV-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C1=O)O)O)O

Canonical SMILES

CC1CC(C(C(C1=O)O)O)O

synonyms

2,3,4-Trihydroxy-6-methylcyclohexanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4-Trihydroxy-6-methylcyclohexanone
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Reactant of Route 6
2,3,4-Trihydroxy-6-methylcyclohexanone

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